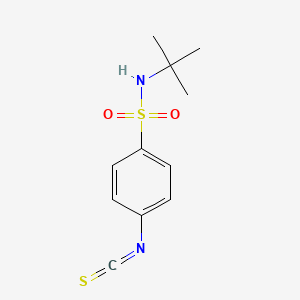

N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-tert-butyl-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c1-11(2,3)13-17(14,15)10-6-4-9(5-7-10)12-8-16/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMLGYKFFPJYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

Oxidation and Reduction Reactions: The sulfonamide moiety can be oxidized to sulfone derivatives or reduced to sulfinamide derivatives under appropriate conditions.

Addition Reactions: The isothiocyanate group can react with nucleophiles such as water or alcohols to form corresponding urea or carbamate derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Thiocarbamate Derivatives: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its reactive isothiocyanate group allows it to participate in various condensation reactions, making it valuable for organic synthesis.

Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of thiourea linkages. This modification can help in studying protein functions and interactions.

Medicine: The compound’s ability to form stable thiourea derivatives makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes that interact with thiourea groups.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules, leading to the formation of stable thiourea linkages. These interactions can alter the function and activity of the target molecules, making the compound useful in biochemical studies and drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide, enabling comparative analysis of their properties and applications:

N-(2,6-Dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide

- Structure : Replaces the tert-butyl group with a 2,6-dimethoxypyrimidin-4-yl moiety.

- Synthesis : Prepared via thiophosgenation of sulfadimethoxine under dilute HCl .

- Applications : Used as an intermediate to synthesize thiourea derivatives (e.g., compounds 3a–t ) via condensation with aromatic amines. These derivatives exhibit antituberculosis activity, inspired by second-line pro-drugs .

4-Isothiocyanatobenzenesulfonamide

- Structure : Lacks the tert-butyl group, retaining only the sulfonamide-isothiocyanate core.

- Applications : Serves as a precursor for anticancer thioureidobenzenesulfonamides (e.g., compounds 3–17 ). Derivatives demonstrated potent activity against multiple cancer cell lines, outperforming reference drugs like doxorubicin in some cases .

- Biological Activity : The absence of the tert-butyl group may reduce steric hindrance, facilitating interactions with biological targets such as mitogen-activated protein kinase (MK-2), as suggested by molecular docking studies .

(E)-N-(3-(tert-Butyl)-1-Methyl-1H-Pyrazol-5-yl)-1-(Pyridin-2-yl)Methanimine

- Structure : Shares the tert-butyl group but incorporates a pyrazole ring instead of sulfonamide.

- Synthesis : Formed via condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde under catalyst-free conditions .

- Applications : Highlights the role of tert-butyl in stabilizing intermediates for drug discovery and materials science .

Comparative Data Table

Key Research Findings

- Biological Impact : Derivatives of 4-isothiocyanatobenzenesulfonamide (without tert-butyl) show superior anticancer activity, suggesting steric bulk may hinder target binding in some contexts .

- Synthetic Utility : The tert-butyl group enhances solubility in organic solvents, streamlining purification steps compared to unsubstituted analogs .

Biologische Aktivität

N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide, commonly referred to as a derivative of isothiocyanate compounds, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 4-benzenesulfonamide with tert-butyl isothiocyanate. The compound's structure features a sulfonamide group, which is known for enhancing solubility and bioactivity in various biological systems.

1. Antimicrobial Activity

Research indicates that isothiocyanate derivatives, including this compound, possess notable antimicrobial properties. A study evaluating a series of similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged between 100-400 µg/mL, indicating moderate to good antimicrobial activity .

Table 1: Antimicrobial Activity of Isothiocyanate Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 100-400 | Gram-positive and Gram-negative bacteria |

| 2-(4-fluoro-phenyl)-3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-thiazolidin-4-one | 200 | Staphylococcus aureus |

| 3-(4,6-dimethyl-pyrimidin-2-yl)-2-(2-methoxy-phenyl)-thiazolidin-4-one | 400 | Escherichia coli |

2. Anticancer Activity

The compound has also been studied for its potential anticancer effects. It has been shown to inhibit the activity of specific enzymes involved in tumor growth, such as carbonic anhydrase. This inhibition can lead to reduced proliferation of cancer cells. In vitro studies have indicated that similar compounds exhibit significant cytotoxicity against various cancer cell lines .

Case Study: Inhibition of Cancer Cell Proliferation

A recent investigation into this compound revealed its potential to inhibit the growth of human cancer cell lines. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range for several tested cell lines:

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 5.0 |

| SK-Hep-1 (liver cancer) | 7.5 |

| NUGC-3 (gastric cancer) | 6.0 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase, which plays a critical role in maintaining pH balance in tissues and is implicated in tumor growth.

- Cell Cycle Arrest : Research has suggested that isothiocyanates may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.